molecular formula C15H21N5O5 B12748834 5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone CAS No. 93722-20-4

5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone

Cat. No.: B12748834
CAS No.: 93722-20-4
M. Wt: 351.36 g/mol
InChI Key: STHNBKLGORPDEO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the nitrofurfurylidene group: This can be done through condensation reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. The nitrofurfurylidene group may also contribute to its activity by generating reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with antibacterial activity.

    Tedizolid: A more potent derivative of linezolid.

    Furazolidone: Contains a nitrofuran group similar to the nitrofurfurylidene moiety.

Uniqueness

5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

CAS No.

93722-20-4

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

5-[(4-ethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H21N5O5/c1-2-17-5-7-18(8-6-17)10-13-11-19(15(21)25-13)16-9-12-3-4-14(24-12)20(22)23/h3-4,9,13H,2,5-8,10-11H2,1H3/b16-9+

InChI Key

STHNBKLGORPDEO-CXUHLZMHSA-N

Isomeric SMILES

CCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.